molecular formula C6H7N5O B7784231 2-amino-9-methyl-3H-purin-6-one

2-amino-9-methyl-3H-purin-6-one

Cat. No.: B7784231
M. Wt: 165.15 g/mol
InChI Key: UUWJNBOCAPUTBK-UHFFFAOYSA-N
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Description

2-Amino-9-methyl-3H-purin-6-one is a purine derivative characterized by a methyl group at the N9 position and an amino substituent at C2. The N9 substituent significantly influences physicochemical properties and biological activity, with methyl groups offering reduced steric hindrance and enhanced solubility compared to bulkier alkyl chains .

Properties

IUPAC Name

2-amino-9-methyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJNBOCAPUTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the methyl group at the N-9 position is critical for achieving the desired regioisomer. Purine alkylation often yields mixtures of N-7 and N-9 products due to the proximity of reactive sites. Source demonstrates that alkylation of 2-fluoro-6-chloropurine with alkyl halides under mild conditions (K₂CO₃, DMF, room temperature) produces N-9-alkylated purines as major products . Adapting this method, 2,6-dichloropurine serves as a starting material for N-9 methylation:

  • Methylation Protocol :

    • Substrate : 2,6-Dichloropurine (1.0 eq)

    • Reagent : Methyl iodide (1.2 eq)

    • Base : K₂CO₃ (2.0 eq)

    • Solvent : DMF

    • Conditions : 6 hours at room temperature

    • Outcome : A 3:1 ratio of N-9-methyl to N-7-methyl isomers, isolated via silica gel chromatography (hexane:ethyl acetate, 4:1) .

Table 1 : Optimization of N-9 Methylation

BaseSolventTemperatureN-9:N-7 RatioYield (%)
K₂CO₃DMFRT3:160
NaHTHF0°C1:245
DBUDCM40°C2:155

K₂CO₃ in DMF maximizes N-9 selectivity, likely due to its moderate basicity and polar aprotic solvent effects .

Hydrolysis of 6-Chloro to 6-Keto Functionality

The 6-chloro group in 9-methyl-2,6-dichloropurine is hydrolyzed to a hydroxyl group, which tautomerizes to the keto form. Source highlights aqueous basic conditions for this transformation :

  • Hydrolysis Protocol :

    • Substrate : 9-Methyl-2,6-dichloropurine (1.0 eq)

    • Reagent : 2M NaOH (5.0 eq)

    • Solvent : H₂O:EtOH (1:1)

    • Conditions : Reflux for 12 hours

    • Outcome : 9-Methyl-2-chloro-3H-purin-6-one (85% yield) .

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2) at C-6, followed by keto-enol tautomerization. Electron-withdrawing groups at C-2 (e.g., Cl) enhance reactivity by polarizing the C-Cl bond .

Nucleophilic Amination at C-2

The final step involves displacing the C-2 chlorine with an amino group. Source employs aromatic nucleophilic substitution (SNAr) with piperidine amides, but ammonia or ammonium salts are more direct for amination :

  • Amination Protocol :

    • Substrate : 9-Methyl-2-chloro-3H-purin-6-one (1.0 eq)

    • Reagent : NH₃ (7.0 eq, saturated in EtOH)

    • Catalyst : Pd/C (10% wt)

    • Conditions : 100°C, 24 hours in a sealed tube

    • Outcome : 2-Amino-9-methyl-3H-purin-6-one (72% yield) .

Table 2 : Amination Efficiency Under Varied Conditions

ReagentCatalystTemperatureTime (h)Yield (%)
NH₃ (EtOH)Pd/C100°C2472
NH₄ClNone120°C4835
LiNH₂NoneRT7250

Catalytic hydrogenation with Pd/C significantly enhances yield by facilitating Cl⁻ departure and NH₂⁻ incorporation .

Alternative Route: Cyclocondensation of Pyrimidine Precursors

For scalability, constructing the purine ring with pre-installed substituents is advantageous. The Traube synthesis, modified for C-2 and N-9 functionalization, offers an alternative:

  • Cyclocondensation Protocol :

    • Substrate : 4,5-Diamino-2-methylthiopyrimidine (1.0 eq)

    • Cyclizing Agent : Formamide (5.0 eq)

    • Conditions : 180°C, 6 hours

    • Outcome : 2-Methylthio-9H-purin-6-one (65% yield), followed by desulfurization with Raney Ni to yield 2-amino-9H-purin-6-one. Subsequent N-9 methylation (as in Section 1) provides the target compound .

Challenges :

  • Desulfurization requires strict control to avoid over-reduction.

  • Tautomerism between 3H and 9H forms complicates methylation regioselectivity .

Tautomeric Considerations and Structural Validation

The 3H tautomer dominates in solid-state and polar solvents due to intramolecular hydrogen bonding between N-3-H and the 6-keto group. Source confirms this via ¹H NMR (DMSO-d₆):

  • N-3-H Signal : δ 12.8 ppm (broad, 1H)

  • 6-Keto : δ 163.2 ppm (¹³C NMR) .

Impact on Reactivity :
Tautomeric equilibrium influences alkylation and substitution kinetics. For instance, the 3H form’s planar geometry favors N-9 methylation over N-7 .

Industrial-Scale Synthesis and Process Optimization

Patent discloses high-yield purine functionalization using streamlined protocols:

  • Key Step : One-pot alkylation and amination reduces purification steps.

  • Example : 9-Methyl-2,6-dichloropurine is treated with NH₃ in n-butanol at 120°C for 18 hours, achieving 80% conversion to the target compound .

Table 3 : Comparative Analysis of Industrial Methods

MethodStepsTotal Yield (%)Purity (%)
Sequential Alkylation34597
One-Pot26595

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbodithioic acid, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents to avoid side reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group. The reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides and sulfones are the major products formed.

    Reduction: Thiols and other reduced derivatives are obtained.

    Substitution: Various substituted pyridine derivatives are formed depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarbodithioic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for medicinal chemistry.

    Industry: The compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbodithioic acid, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Longer alkyl chains (e.g., pentyl, isopentyl) increase logP values, favoring membrane permeability but risking off-target interactions .
  • Synthetic Yields : N9 alkylation via nucleophilic substitution (e.g., allyl bromide in ) typically yields 34–50%, with steric hindrance from bulkier groups reducing efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-9-methyl-3H-purin-6-one, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting purine derivatives with methyl halides in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate). For example, analogous compounds like 9-(3-phenylpropyl)-3H-purin-6(9H)-one were synthesized using K₂CO₃ in DMF to facilitate alkylation . Key considerations include maintaining anhydrous conditions, controlling reaction temperature (often 60–80°C), and purification via column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns. For instance, ¹H NMR can distinguish between N7 and N9 alkylation by analyzing proton shifts in the purine ring (e.g., downfield shifts for H8 in N9-substituted derivatives). High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight, as demonstrated for similar purine analogs . X-ray crystallography using software like SHELX can resolve ambiguous cases by providing atomic-level structural data .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data, such as ionization potentials and electron affinities. Basis sets like 6-31G* are recommended for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO), which are critical for understanding reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar purine derivatives?

  • Answer : Conflicting NMR or HRMS results often arise from regioisomers (e.g., N7 vs. N9 substitution). To differentiate, use 2D NMR techniques (e.g., NOESY or HSQC) to map proton-proton correlations. For example, NOE interactions between alkyl chain protons and H8 in N9-substituted purines can confirm substitution sites. If ambiguity persists, crystallographic validation with SHELX is advised .

Q. What strategies improve the yield of this compound in cross-coupling reactions?

  • Answer : Low yields in Suzuki-Miyaura couplings (e.g., for 6-arylpurines) are often due to steric hindrance or poor boronic acid reactivity. Optimize by:

  • Using Pd(PPh₃)₄ as a catalyst with K₂CO₃ in toluene at reflux .
  • Introducing electron-withdrawing groups on the boronic acid to enhance reactivity.
  • Employing microwave-assisted synthesis to reduce reaction time and side products .

Q. How can the biological activity of this compound analogs be systematically explored?

  • Answer : Focus on functional group modifications:

  • Introduce phosphonate groups (e.g., via furodioxaphosphinin rings) to mimic nucleotide analogs for antiviral studies .
  • Incorporate fluorinated aryl groups (e.g., 2-fluorophenyl) to enhance metabolic stability, as seen in kinase inhibitors .
  • Use Mannich base derivatization to improve solubility and bioavailability, as demonstrated for related purines .

Q. What methodologies address challenges in crystallizing this compound derivatives?

  • Answer : Poor crystallization is common due to conformational flexibility. Strategies include:

  • Co-crystallization with heavy atoms (e.g., iodine) for phase determination.
  • Using high-resolution synchrotron X-ray sources to resolve weak diffraction patterns.
  • Applying SHELXD for structure solution in cases of twinning or low symmetry .

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